molecular formula C9H9N3OS B3246282 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide CAS No. 1772588-90-5

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

Cat. No.: B3246282
CAS No.: 1772588-90-5
M. Wt: 207.25 g/mol
InChI Key: YKIOTVXPLPMYSQ-UHFFFAOYSA-N
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Description

Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . For specific benzothiazole compounds, the structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Some benzothiazoles show excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on their specific structure and the biological system they interact with. Some benzothiazoles have shown a range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory .

Safety and Hazards

Benzothiazoles can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment.

Future Directions

Benzothiazoles have significant potential in the field of medicinal chemistry due to their potent and significant biological activities and great pharmaceutical value . Future research could focus on developing new synthetic methods and exploring their biological activities.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOTVXPLPMYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
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2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
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Reactant of Route 6
2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

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